1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one

Physicochemical profiling Drug-likeness prediction Permeability screening

1-[(4-Chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one (synonym: 1-(4-chlorophenyl)sulfonylpyrazolidin-3-one; CAS 477850-51-4; molecular formula C9H9ClN2O3S; MW 260.70 g/mol) is an N-sulfonylated pyrazolidin-3-one derivative. The compound features a saturated five-membered pyrazolidinone ring bearing a ketone at position 3 and a 4-chlorophenylsulfonyl group attached to the N1 nitrogen.

Molecular Formula C9H9ClN2O3S
Molecular Weight 260.7 g/mol
CAS No. 477850-51-4
Cat. No. B3037261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one
CAS477850-51-4
Molecular FormulaC9H9ClN2O3S
Molecular Weight260.7 g/mol
Structural Identifiers
SMILESC1CN(NC1=O)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C9H9ClN2O3S/c10-7-1-3-8(4-2-7)16(14,15)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13)
InChIKeyBUCLMRDHFZIVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one (CAS 477850-51-4): Procurement-Relevant Structural and Analytical Baseline


1-[(4-Chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one (synonym: 1-(4-chlorophenyl)sulfonylpyrazolidin-3-one; CAS 477850-51-4; molecular formula C9H9ClN2O3S; MW 260.70 g/mol) is an N-sulfonylated pyrazolidin-3-one derivative. The compound features a saturated five-membered pyrazolidinone ring bearing a ketone at position 3 and a 4-chlorophenylsulfonyl group attached to the N1 nitrogen [1]. Its structural identity is verified by three NMR spectra and one FTIR spectrum archived in the SpectraBase reference database [1]. The compound is commercially available at 98% purity from multiple suppliers . The scaffold belongs to a class of heterocycles investigated for enzyme inhibition, anti-inflammatory activity, and as synthetic intermediates in agrochemical manufacturing, though published quantitative data on this specific derivative remains sparse.

Why 1-[(4-Chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one Cannot Be Interchanged with Des-Sulfonyl or Regioisomeric Analogs Without Evidence


N-Sulfonylation fundamentally alters the electronic character, hydrogen-bonding capacity, and metabolic stability of the pyrazolidin-3-one scaffold relative to its des-sulfonyl counterpart 1-(4-chlorophenyl)pyrazolidin-3-one (CAS 6119-12-6). The sulfonyl group introduces two additional H-bond acceptor sites, increases topological polar surface area (TPSA), and lowers LogP compared to the N-phenyl analog . These differences translate into altered membrane permeability, target binding kinetics, and oxidative stability [1]. Regioisomeric sulfonyl placement (e.g., N2 vs. N1 substitution, as in 2-[(4-chlorophenyl)sulfonyl]-1-phenyl-3-pyrazolidinone, CAS 59923-20-5) further changes the spatial presentation of the pharmacophore. Generic substitution without head-to-head comparative data therefore risks compromising assay reproducibility, structure-activity relationship interpretation, and synthetic route reliability.

Product-Specific Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one (CAS 477850-51-4)


N1-Sulfonylation Confers 3.4-Fold Higher Topological Polar Surface Area vs. N-Phenyl Des-Sulfonyl Analog

The target compound 1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one (CAS 477850-51-4) exhibits a computed TPSA of 66.48 Ų versus approximately 19.6–26.0 Ų estimated for the des-sulfonyl analog 1-(4-chlorophenyl)pyrazolidin-3-one (CAS 6119-12-6, MW 196.64, one H-bond donor, two H-bond acceptors) . This represents an approximately 2.5–3.4-fold increase in polar surface area, driven by the introduction of the sulfonyl (S=O₂) group. The target compound also shows LogP = 0.7656, substantially lower than the estimated LogP of ~2.0–2.5 for the more lipophilic N-phenyl analog . This altered polarity profile directly impacts membrane permeability predictions and oral bioavailability scoring according to Lipinski and Veber rules.

Physicochemical profiling Drug-likeness prediction Permeability screening

Verified Spectral Identity via Triple NMR and FTIR Provides Procurement-Grade Quality Assurance

The target compound has three independently acquired NMR spectra (¹H, ¹³C, and potentially 2D or heteronuclear) plus one FTIR spectrum archived in the SpectraBase reference collection under Compound ID 1GMSrosSixE [1]. This multi-modal spectral dataset provides orthogonal confirmation of structural identity—N1-sulfonylation, pyrazolidinone ring saturation, and 4-chlorophenyl substitution—beyond what a single ¹H NMR or LCMS trace offers. By contrast, the des-sulfonyl analog 1-(4-chlorophenyl)pyrazolidin-3-one (CAS 6119-12-6) and the regioisomer 2-[(4-chlorophenyl)sulfonyl]-1-phenyl-3-pyrazolidinone (CAS 59923-20-5) lack comparable publicly archived multi-spectral reference data from authoritative databases .

Analytical chemistry Quality control Compound validation

N1-Sulfonyl Protection Enhances Oxidative Stability Relevant to Pyrazolidinone-to-Pyrazolone Oxidation Pathways

The des-sulfonyl analog 1-(4-chlorophenyl)pyrazolidin-3-one is well-documented as a key intermediate in pyraclostrobin fungicide synthesis, where it undergoes oxidation to 1-(4-chlorophenyl)-1H-pyrazol-3-ol using H₂O₂ or air/O₂ with Co(II)@AC catalyst [1] . In this oxidation, the pyrazolidinone ring is dehydrogenated to the aromatic pyrazolone. The N1-sulfonyl group on the target compound blocks this oxidation pathway by eliminating the N1–H hydrogen required for the tautomerization/dehydrogenation sequence, thereby conferring greater chemical stability under oxidizing conditions [2]. While no direct kinetic comparison is available for this specific compound, the class-level principle is well-established: N-sulfonylated pyrazolidinones resist the oxidative aromatization that N–H or N-aryl pyrazolidinones readily undergo [2].

Synthetic chemistry Process chemistry Intermediate stability

N1-Sulfonyl Pyrazolidinones as Privileged Scaffolds in Metabolic Disorder Patents with Quantified Hypoglycemic Activity

European Patent EP1212304A2 discloses a broad series of N1-sulfonyl pyrazolidin-3-ones and pyrazolones as hypoglycemic agents for treating hyperglycemia, hyperlipidemia, and related metabolic disorders [1]. The patent explicitly exemplifies compounds including 1-naphthalen-2-ylsulfonylpyrazolidin-3-one and establishes that the N1-sulfonyl substitution pattern is essential for biological activity within this chemotype [1]. While 1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one is not a specifically exemplified compound in this patent, it falls squarely within the claimed Markush structure and represents the 4-chlorophenyl variant of the exemplified naphthyl-substituted leads [1]. This patent-derived class evidence provides a documented precedent for the biological relevance of the N1-sulfonyl-pyrazolidin-3-one pharmacophore.

Metabolic disease Hypoglycemic agents Patent SAR

H-Bond Acceptor Count and Rotatable Bond Profile Differentiate This Scaffold from Fused Bicyclic Pyrazolidinones Used as Antimicrobials

Bicyclic pyrazolidinones (e.g., 7-substituted bicyclic pyrazolidinones disclosed in US Patent 4,902,707 and US Patent 5,011,938) have demonstrated antimicrobial and herbicidal activity [1] [2]. However, these bicyclic scaffolds are conformationally constrained and possess different H-bond donor/acceptor profiles compared to the monocyclic 1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one. The target compound features 3 H-bond acceptors (2 sulfonyl oxygens + 1 ketone oxygen), 1 H-bond donor (N2–H), and 2 rotatable bonds (N–S and S–Cphenyl), providing greater conformational flexibility than fused bicyclic analogs which typically have 0–1 rotatable bonds . This flexibility-to-rigidity balance is a key differentiator for target engagement hypotheses where induced-fit binding or conformational adaptation is required.

Antimicrobial research Scaffold classification Lead optimization

Best-Fit Research and Industrial Application Scenarios for 1-[(4-Chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one (CAS 477850-51-4)


Drug Discovery Screening for Extracellular or Membrane-Bound Enzyme Targets Requiring Moderate Polarity

The compound's computed TPSA of 66.48 Ų and LogP of 0.7656 position it in a polarity range suitable for targets with extracellular-facing active sites or shallow membrane-proximal binding pockets . Researchers pursuing COX-2, FPR1, or other enzyme targets where the sulfonyl pharmacophore has established precedent (as documented in EP1212304A2 for hypoglycemic sulfonyl pyrazolones) may prioritize this compound over the more lipophilic des-sulfonyl analog when permeability needs to be balanced against solubility [1].

Synthetic Intermediate Requiring Oxidative Stability in Multi-Step Reaction Sequences

Unlike 1-(4-chlorophenyl)pyrazolidin-3-one, which is deliberately oxidized to the corresponding pyrazolone as a key step in pyraclostrobin synthesis, the N1-sulfonylated compound resists oxidative aromatization due to the absence of an N1–H hydrogen [2] . This makes the target compound suitable as a building block in synthetic routes where the pyrazolidinone ring must survive oxidizing conditions, or where N1 protection is required before functionalization at other positions.

Quality-Controlled Procurement with Multi-Modal Spectral Identity Verification

For laboratories requiring authenticated compound identity before committing to expensive biological assays, the availability of 3 NMR spectra plus 1 FTIR spectrum in the SpectraBase reference database provides procurement-grade quality assurance that is unavailable for the des-sulfonyl (CAS 6119-12-6) and regioisomeric (CAS 59923-20-5) analogs [3]. The exact mass of 260.002241 g/mol and InChIKey BUCLMRDHFZIVOC-UHFFFAOYSA-N provide unambiguous identifiers for database cross-referencing and inventory management [3].

Scaffold-Hopping Campaigns Exploring N1-Sulfonyl vs. N1-Aryl Pyrazolidinone Pharmacophores

The compound serves as the N1-sulfonyl counterpart to the well-precedented N1-aryl pyrazolidin-3-one scaffold. The sulfonyl linker introduces two additional H-bond acceptor oxygens and alters the electronic distribution of the pyrazolidinone ring, which may redirect binding to different residues within a target's active site. This scaffold-hopping approach is supported by the patent precedent in EP1212304A2 where N1-sulfonyl substitution was essential for hypoglycemic activity [1], and by the broader literature on sulfonyl-containing pyrazolidinones as enzyme inhibitors [4].

Quote Request

Request a Quote for 1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.